6,7-dibutoxy-4-methyl-2H-chromen-2-one
Overview
Description
“6,7-dibutoxy-4-methyl-2H-chromen-2-one” is a type of coumarin derivative. Coumarins are a group of naturally occurring compounds with the core structure of benzopyran-2-one . They are widely found in various plants, fungi, and bacteria . Many coumarin derivatives have been identified to have valuable biological and pharmaceutical properties .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, many of which are carried out under green conditions such as using green solvents and catalysts .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, coumarin derivatives can undergo various types of reactions due to the presence of reactive sites in their structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, similar compounds like “6,7-Dihydroxy-4-methyl-2H-chromen-2-one” have a molecular weight of 192.168, a density of 1.5±0.1 g/cm3, and a boiling point of 455.5±45.0 °C at 760 mmHg .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6,7-dibutoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-4-6-8-20-16-11-14-13(3)10-18(19)22-15(14)12-17(16)21-9-7-5-2/h10-12H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJQZNVQAYTIAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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